N-苄基-N-甲基乙酰胺

描述

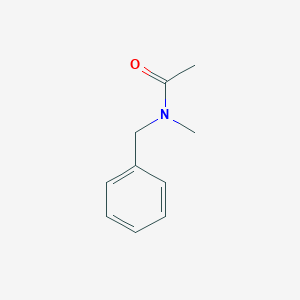

N-Benzyl-N-methylacetamide is an organic compound with the molecular formula C10H13NO. It is a derivative of acetamide, where the hydrogen atom of the amide group is replaced by a benzyl group and a methyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

科学研究应用

N-Benzyl-N-methylacetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Studied for its potential biological activities, including its role as an anticonvulsant agent.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

作用机制

Target of Action

N-Benzyl-N-methylacetamide is a type of amide

Mode of Action

It is known that amides, in general, can undergo hydrolysis in the presence of dilute acids such as dilute hydrochloric acid . The acid acts as a catalyst for the reaction between the amide and water .

Biochemical Pathways

The hydrolysis of amides, a class of compounds to which n-benzyl-n-methylacetamide belongs, is a well-known reaction . This reaction could potentially affect various biochemical pathways, depending on the specific context and environment.

Result of Action

The hydrolysis of amides can result in the formation of carboxylic acids and amines , which can have various effects depending on the specific context and environment.

Action Environment

The action, efficacy, and stability of N-Benzyl-N-methylacetamide can be influenced by various environmental factors. For instance, the hydrolysis of amides is known to occur in the presence of dilute acids . Therefore, the pH of the environment could potentially influence the action of N-Benzyl-N-methylacetamide. Other environmental factors, such as temperature and the presence of other substances, could also potentially influence its action, efficacy, and stability.

准备方法

Synthetic Routes and Reaction Conditions: N-Benzyl-N-methylacetamide can be synthesized through the reaction of benzylamine with acetic anhydride. The reaction typically occurs under mild conditions, with the presence of a base such as pyridine to neutralize the acetic acid formed during the reaction. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_5\text{CH}_2\text{NH}_2 + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{NHCOCH}_3 + \text{CH}_3\text{COOH} ]

Industrial Production Methods: In an industrial setting, N-Benzyl-N-methylacetamide can be produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

Hydrolysis: N-Benzyl-N-methylacetamide can undergo hydrolysis in the presence of dilute acids or bases, leading to the formation of benzylamine and acetic acid.

Oxidation: The compound can be oxidized using strong oxidizing agents, resulting in the formation of benzaldehyde and other oxidation products.

Substitution: N-Benzyl-N-methylacetamide can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.

Common Reagents and Conditions:

Hydrolysis: Dilute hydrochloric acid or sodium hydroxide.

Oxidation: Potassium permanganate or chromium trioxide.

Substitution: Various nucleophiles such as halides or amines.

Major Products Formed:

Hydrolysis: Benzylamine and acetic acid.

Oxidation: Benzaldehyde and other oxidation products.

Substitution: Depending on the nucleophile used, different substituted products can be formed.

相似化合物的比较

N-Benzyl-N-methylacetamide can be compared with other similar compounds, such as:

N-Benzylacetamide: Lacks the methyl group on the nitrogen atom.

N-Methylacetamide: Lacks the benzyl group on the nitrogen atom.

N-Benzyl-N-methylformamide: Has a formyl group instead of an acetyl group.

Uniqueness: N-Benzyl-N-methylacetamide’s unique structure, with both benzyl and methyl groups attached to the nitrogen atom, imparts distinct chemical and biological properties. This dual substitution enhances its stability and reactivity, making it a valuable compound in various applications.

生物活性

N-benzyl-N-methylacetamide (NBMA) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders and as an anticonvulsant agent. This article provides a detailed overview of the biological activity of NBMA, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

N-benzyl-N-methylacetamide has the molecular formula and a molecular weight of approximately 175.25 g/mol. Its structure is characterized by a benzyl group attached to a methylacetamide moiety, which influences its pharmacological properties.

Biological Activity Overview

-

Anticonvulsant Properties :

- NBMA has shown significant potential as an anticonvulsant agent. Molecular docking studies indicate that it binds effectively to GABA aminotransferase, an enzyme involved in neurotransmitter regulation in the brain. This binding suggests that NBMA may help modulate neurotransmitter levels, which is beneficial for managing epilepsy and other neurological disorders.

-

Anti-inflammatory Effects :

- Recent studies have indicated that derivatives of NBMA exhibit anti-inflammatory properties. For instance, compounds structurally related to NBMA have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β in THP-1 cells, a human monocytic cell line . This suggests that NBMA and its derivatives could have therapeutic applications in conditions characterized by inflammation.

- Neuroprotective Effects :

The biological activity of N-benzyl-N-methylacetamide can be attributed to several mechanisms:

- GABAergic Modulation : By interacting with GABA aminotransferase, NBMA may enhance GABAergic transmission, leading to increased inhibitory effects on neuronal excitability.

- Inhibition of Inflammatory Pathways : NBMA has been shown to block key signaling pathways involved in inflammation, including the JNK and p38 MAPK pathways, thereby reducing the production of inflammatory mediators .

- Oxidative Stress Reduction : The compound may promote antioxidant defenses within cells, contributing to its neuroprotective effects.

Structure-Activity Relationships (SAR)

The biological activity of NBMA can be influenced by structural modifications. Research has demonstrated that variations in the benzyl substitution can significantly affect receptor binding affinities and functional activities at serotonin receptors (5-HT2A and 5-HT2C). For example, certain derivatives exhibit enhanced binding affinities compared to the parent compound, indicating that specific substitutions can optimize pharmacological profiles .

1. Anticonvulsant Activity

A study conducted on various derivatives of N-benzyl-N-methylacetamide revealed that specific modifications led to improved anticonvulsant efficacy in animal models. The most promising compounds showed a significant reduction in seizure frequency compared to control groups.

2. Anti-inflammatory Effects

In vivo experiments demonstrated that rectal administration of an NBMA derivative reduced colitis severity in rat models treated with DNBS (2,4-dinitrobenzenesulfonic acid). The treatment resulted in decreased levels of inflammatory cytokines and improved histological scores of colonic tissue .

Data Tables

| Compound | Biological Activity | Binding Affinity (nM) | Comments |

|---|---|---|---|

| N-benzyl-N-methylacetamide | Anticonvulsant | High | Effective against seizure models |

| Derivative A | Anti-inflammatory | 50 | Reduced TNF-α production |

| Derivative B | Neuroprotective | 30 | Protects against oxidative stress |

属性

CAS 编号 |

29823-47-0 |

|---|---|

分子式 |

C10H13NO |

分子量 |

163.22 g/mol |

IUPAC 名称 |

N-methyl-N-(2-methylphenyl)acetamide |

InChI |

InChI=1S/C10H13NO/c1-8-6-4-5-7-10(8)11(3)9(2)12/h4-7H,1-3H3 |

InChI 键 |

QKIDBCKIVIQWLL-UHFFFAOYSA-N |

SMILES |

CC(=O)N(C)CC1=CC=CC=C1 |

规范 SMILES |

CC1=CC=CC=C1N(C)C(=O)C |

同义词 |

N-Methyl-N-(phenylmethyl)acetamide; N-Methyl-N-benzylacetamide |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is N-benzyl-N-methylacetamide formed during the Polonovski reaction?

A1: N-benzyl-N-methylacetamide is one of the products formed during the Polonovski reaction involving N,N-dimethylbenzylamine N-oxide and its derivatives with acetic anhydride. [] The reaction proceeds through an ionic mechanism, with the N-acetoxyammonium ion being the initial intermediate. Acetate ions then induce the conversion of this intermediate into acetamides, including N-benzyl-N-methylacetamide, along with N,N-dimethylacetamide and a benzaldehyde. []

Q2: How do substituents on the benzene ring of the starting N-oxide affect the yield of N-benzyl-N-methylacetamide in the Polonovski reaction?

A2: The presence and nature of substituents on the benzene ring of the starting N-oxide influence the ratio of debenzylation to demethylation, ultimately impacting the yield of N-benzyl-N-methylacetamide. Electron-donating groups, like 4-methoxy, favor a transition state with iminium ion character, promoting debenzylation and leading to higher yields of N-benzyl-N-methylacetamide. Conversely, electron-withdrawing groups, like 4-nitro, promote a carbanionic transition state, favoring demethylation and resulting in lower yields of N-benzyl-N-methylacetamide. []

Q3: Beyond the Polonovski reaction, is there research exploring the potential biological activity of N-benzyl-N-methylacetamide derivatives?

A3: While the provided research focuses on the formation of N-benzyl-N-methylacetamide during the Polonovski reaction, there is research investigating the potential anticonvulsant properties of α-substituted acetamido-N-benzylacetamide derivatives. [] This suggests ongoing research interest in the biological activities of compounds structurally related to N-benzyl-N-methylacetamide.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。